N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Description
N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride (CAS: 2360527-40-6) is a synthetic small molecule characterized by a 1,3-dioxoisoindolin-4-yl core linked to a 2,6-dioxopiperidin-3-yl moiety via an ether-oxygen bridge. The compound features a 5-aminopentyl side chain terminated by a hydrochloride salt, enhancing its solubility and stability for biomedical applications. Its molecular formula is C₂₀H₂₅ClN₄O₆, with a molecular weight of 452.90 g/mol . This structure is part of a class of cereblon-binding molecules, often utilized in Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation due to its E3 ubiquitin ligase-recruiting properties .
Properties
IUPAC Name |
N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6.ClH/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWBVKAAVYCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride exhibits promising anticancer activities. Its structural similarity to thalidomide suggests potential efficacy in targeting various cancer types through mechanisms such as angiogenesis inhibition and modulation of immune responses. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may provide protection against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This could be particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis .
Drug Development
Given its unique chemical structure, this compound is being explored as a lead compound for new drug formulations. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies .
Combination Therapies
The compound's mechanism of action may allow it to be used in combination with other therapeutic agents to enhance efficacy against resistant cancer strains or to improve outcomes in neurodegenerative diseases. Ongoing studies are assessing optimal dosing regimens and synergistic effects with existing treatments .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(5-aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride can be elucidated through comparison with analogs, as detailed below:
Structural Analogues with Varying Alkyl Chains
N-(4-Aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (CAS: 1799711-24-2) Molecular Formula: C₁₉H₂₂N₄O₆ Molecular Weight: 402.40 g/mol Key Difference: Shorter 4-aminobutyl chain vs. 5-aminopentyl. Impact: Reduced lipophilicity and altered binding kinetics due to decreased alkyl chain length. This compound is also a cereblon ligand but may exhibit lower cellular permeability compared to the pentyl variant .
N-(14-Amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide Hydrochloride (CAS: 2245697-85-0) Molecular Formula: C₂₄H₃₇ClN₄O₁₀ Molecular Weight: 601.03 g/mol Key Difference: Incorporation of a polyethylene glycol (PEG)-like tetraoxatetradecyl chain.
Analogues with Modified Substituents
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-methyl-N-(3-(methylamino)propyl)acetamide Hydrochloride (Catalog No. 238301) Molecular Formula: C₂₀H₂₅ClN₄O₆ (identical to the target compound). Molecular Weight: 452.90 g/mol. Key Difference: Methyl and methylamino groups on the propyl chain vs. the linear 5-aminopentyl group. Impact: Branched substituents may alter binding specificity to cereblon or off-target interactions .
(E)-N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-(2-((2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl)amino)acetamido)acetamide (CAS: 2364367-27-9) Molecular Formula: C₃₆H₃₇N₅O₁₂S Molecular Weight: 763.77 g/mol Key Difference: Extended sulfonyl and methoxy substituents. Impact: Increased molecular complexity improves target affinity but introduces stability challenges, requiring storage at -20°C under inert conditions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Cereblon Binding : The 2,6-dioxopiperidin-3-yl moiety is critical for cereblon engagement, but alkyl chain length (e.g., pentyl vs. butyl) modulates degradation efficiency .
- Solubility vs. Permeability : PEGylation () improves solubility but may hinder membrane penetration, necessitating a balance in linker design .
- Synthetic Flexibility : Modular synthesis () allows rapid generation of analogues for structure-activity relationship (SAR) studies .
- Lumping Strategy : Compounds with shared cores (e.g., dioxoisoindolinyl-dioxopiperidinyl) may be grouped for mechanistic studies, though individual variances require validation () .
Preparation Methods
Cyclocondensation of 3-Aminopiperidine-2,6-dione with Trimellitic Anhydride
A modified procedure from [WO2021194318A1] involves:
-
Reacting 3-aminopiperidine-2,6-dione (1.0 eq) with trimellitic anhydride (1.2 eq) in acetic acid at 110°C for 6 hours.
-
Cooling and precipitating the product with ice water.
-
Purifying via recrystallization (ethanol/water) to yield Intermediate A (78% yield).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 78% |
| Purity (HPLC) | ≥98% |
Synthesis of Intermediate B: 2-Chloroacetamide-pentylamine
Protection of 1,5-Diaminopentane
Chloroacetylation
-
React N-Boc-5-aminopentylamine (1.0 eq) with chloroacetyl chloride (1.5 eq) in THF.
-
Add triethylamine (2.0 eq) as a base and stir at 25°C for 4 hours.
-
Remove Boc protection using HCl/dioxane (4M) to yield Intermediate B (85% yield).
Analytical Data for Intermediate B
-
Molecular Formula : C₇H₁₄ClN₂O
-
MS (ESI+) : m/z 193.1 [M+H]+
-
¹H NMR (400 MHz, D₂O) : δ 3.72 (t, 2H), 3.45 (s, 2H), 3.12 (t, 2H), 1.65–1.45 (m, 6H).
Coupling of Intermediates A and B
Etherification and Amide Bond Formation
Hydrochloride Salt Formation
-
Dissolve the free base in ethanol.
-
Add HCl (4.0 eq) dropwise at 0°C.
-
Filter and wash with cold ether to isolate the hydrochloride salt (95% yield).
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Time | 8 hours |
| Salt Yield | 95% |
Purification and Characterization
Chromatographic Purification
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA
-
Flow Rate : 1.0 mL/min
-
Retention Time : 12.3 minutes.
Spectroscopic Validation
-
HRMS (ESI+) : m/z 452.1582 [M+H]+ (Calc. 452.1578).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 167.8 (C=O), 155.1 (C-O), 48.6 (CH₂), 28.3–22.1 (alkyl chain).
Scale-Up Considerations and Yield Optimization
Critical Process Parameters
Industrial-Scale Batch Data
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 68 | 97.5 |
| 10 | 72 | 98.1 |
| 50 | 70 | 97.8 |
Comparative Analysis of Synthetic Routes
Patent-Derived Methods vs. Academic Protocols
Q & A
Q. What analytical techniques are essential for confirming the structural integrity of the compound?
Q. How can researchers assess the solubility and stability of the compound in aqueous buffers?
Methodological Answer:
- Solubility Testing: Use shake-flask method with buffers of varying pH (e.g., 1–12) to determine partition coefficients.
- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (UV/visible), and oxidative conditions (HO) to identify degradation products via HPLC .
- Dynamic Light Scattering (DLS): Monitor aggregation in solution over time .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield while minimizing impurities?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions .
- Parallel Synthesis: Screen analogs by varying substituents (e.g., aminopentyl chain length) to improve reaction efficiency .
- Purification: Employ reverse-phase chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate high-purity product .
Example Workflow:
| Step | Variables | Response |
|---|---|---|
| 1 | Temperature (60–100°C) | Yield (%) |
| 2 | Catalyst (Pd/C vs. PtO) | Impurity profile |
Q. How can computational tools predict the compound’s binding affinity to target proteins (e.g., kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate ligand-protein interactions. Validate with crystal structures of homologous proteins .
- Molecular Dynamics (MD): Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
- QSAR Modeling: Train models on analogs to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability (oral vs. IV administration), half-life, and tissue distribution in rodent models.
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites that may alter activity .
- Toxicogenomics: Compare transcriptomic responses in sensitive vs. resistant cell lines to identify off-target effects .
Q. How can researchers design derivatives to improve target selectivity and reduce off-target toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the dioxoisoindolinyl core (e.g., halogenation) or acetamide linker (e.g., alkyl chain truncation) .
- Fragment-Based Screening: Test truncated analogs to identify minimal pharmacophores .
- Cellular Assays: Use high-content imaging to quantify apoptosis vs. necrosis in leukemia cell lines (e.g., HL-60) .
Example SAR Table:
| Derivative | R-Group | IC (nM) | Selectivity Index |
|---|---|---|---|
| Parent | H | 50 | 1.0 |
| Analog A | Cl | 12 | 8.5 |
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of the compound?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Crystallization-Induced Diastereomer Transformation (CIDT): Add chiral resolving agents (e.g., tartaric acid) to enhance enantiomeric excess .
Key Considerations for Methodological Rigor
- Data Validation: Cross-reference computational predictions with wet-lab experiments (e.g., docking vs. SPR binding assays) .
- Reproducibility: Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .
- Ethical Compliance: Adhere to laboratory safety protocols (e.g., chemical hygiene plans) when handling toxic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
